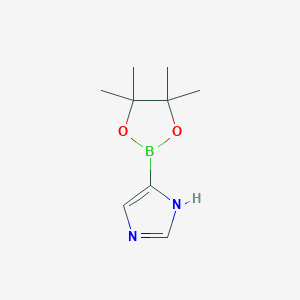

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHOSVGTSZUHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole Boronic Esters in Modern Drug Discovery

The imidazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a boronic acid pinacol ester (Bpin) group onto the imidazole ring, specifically at the 5-position, creates the versatile building block, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole. This reagent is of paramount importance as it opens a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the late-stage functionalization of the imidazole core, a critical strategy in the rapid generation of compound libraries for lead optimization in drug discovery programs. This guide provides a detailed exploration of the primary synthetic pathways to this valuable intermediate, offering insights into the underlying chemical principles and practical experimental guidance.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies: the functionalization of a pre-halogenated imidazole and the direct C-H activation and borylation of the imidazole core. Each approach presents its own set of advantages and challenges, which will be discussed in detail.

Pathway 1: Palladium-Catalyzed Miyaura Borylation of 5-Halo-1H-imidazoles

This classical and robust approach involves the palladium-catalyzed cross-coupling of a 5-halo-1H-imidazole (typically 5-bromo- or 5-iodo-1H-imidazole) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂). The success of this pathway is contingent on the efficient preparation of the 5-halo-1H-imidazole precursor.

The regioselective halogenation of imidazole can be challenging due to the presence of multiple reactive sites. Direct iodination of imidazole often leads to a mixture of iodinated products. A common strategy involves the synthesis of 4,5-diiodo-1H-imidazole followed by selective deiodination.

Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole [1]

This procedure involves the in-situ formation of imidazole sodium, which then reacts with iodine.

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve imidazole in an aqueous solution of sodium hydroxide (3 equivalents) with cooling in an ice bath.

-

Slowly add a solution of iodine (2 equivalents) in a suitable organic solvent like tetrahydrofuran (THF) to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed to completion (monitor by TLC).

-

Upon completion, carefully neutralize the reaction mixture.

-

The crude 4,5-diiodo-1H-imidazole can be isolated by filtration and purified by recrystallization.

Experimental Protocol: Selective Deiodination to 4(5)-Iodo-1H-imidazole [2]

The selective removal of one iodine atom can be achieved using a mild reducing agent.

-

Dissolve 4,5-diiodo-1H-imidazole in a mixture of ethanol and water.

-

Add sodium sulfite to the solution.

-

Heat the reaction mixture under reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

The precipitated 4(5)-iodo-1H-imidazole can be collected by filtration. Note: This procedure may yield a mixture of 4- and 5-iodo isomers due to tautomerization.

With the 5-iodo-1H-imidazole in hand, the subsequent Miyaura borylation can be performed. The imidazole nitrogen may require protection to prevent side reactions and improve solubility. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal.

Conceptual Workflow for Borylation

Caption: Workflow for Miyaura Borylation of 5-Iodo-1H-imidazole.

Experimental Protocol: Representative Miyaura Borylation [3][4]

This is a general procedure adaptable for the borylation of 5-halo-imidazoles.

-

To a dry reaction vessel under an inert atmosphere, add the N-protected 5-iodo-1H-imidazole, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), and a base (e.g., potassium acetate, KOAc).[3][4]

-

Add a degassed solvent (e.g., dioxane or DMF).

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[3]

-

Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-protected borylated imidazole can be purified by column chromatography.

Deprotection of the N-Boc Group [5][6]

The final step is the removal of the protecting group.

-

Acidic Conditions: Treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is a common method.

-

Basic/Reductive Conditions: A milder method for deprotecting N-Boc imidazoles involves using sodium borohydride (NaBH₄) in ethanol at room temperature.[5][6] This can be advantageous when acid-sensitive functional groups are present in the molecule.

Pathway 2: Iridium-Catalyzed Direct C-H Borylation

A more modern and atom-economical approach is the direct borylation of a C-H bond of the imidazole ring using an iridium catalyst. This method avoids the pre-functionalization of the starting material. However, controlling the regioselectivity is a key challenge.

The regioselectivity of iridium-catalyzed C-H borylation is influenced by both steric and electronic factors.[7] For many heteroarenes, borylation tends to occur at the position most remote from the heteroatoms.[8] In the case of 1H-imidazole, the C5 position is a likely site for borylation due to electronic and steric reasons, especially when the nitrogen is unprotected or protected with a sterically demanding group.

Catalytic Cycle for Iridium-Catalyzed C-H Borylation

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocol: Representative Iridium-Catalyzed C-H Borylation [8][9]

This is a general procedure that can be adapted for the borylation of 1H-imidazole.

-

In a glovebox, charge a reaction vessel with an iridium precursor (e.g., [Ir(COD)OMe]₂), a ligand (e.g., 3,4,7,8-tetramethylphenanthroline), and the boron source (B₂pin₂).[10]

-

Add the 1H-imidazole and a suitable solvent (e.g., THF or cyclohexane).

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction by GC-MS or NMR spectroscopy.

-

Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Pathways

| Parameter | Palladium-Catalyzed Miyaura Borylation | Iridium-Catalyzed C-H Borylation |

| Starting Material | 5-Halo-1H-imidazole | 1H-imidazole |

| Key Reagents | B₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., KOAc) | B₂pin₂, Ir catalyst (e.g., [Ir(COD)OMe]₂), ligand (e.g., tmphen) |

| Number of Steps | Multiple steps (halogenation, protection, borylation, deprotection) | Typically one step |

| Atom Economy | Lower due to pre-functionalization and use of protecting groups | Higher |

| Regioselectivity | Defined by the position of the halogen | Can be challenging to control; influenced by ligand and substrate |

| Functional Group Tolerance | Generally good, but can be affected by the harshness of protection/deprotection steps | Generally high, as the reaction conditions are often mild |

| Potential Yields | Can be high, but overall yield depends on the efficiency of all steps | Variable, highly dependent on substrate and reaction conditions |

Characterization of this compound

Accurate characterization of the final product is crucial. The following are expected spectroscopic data based on related compounds.

-

¹H NMR: The proton signals for the imidazole ring are expected in the aromatic region (δ 7.0-8.0 ppm). The C2-H proton will likely be the most downfield signal. The methyl protons of the pinacol group will appear as a sharp singlet around δ 1.3 ppm.[5]

-

¹³C NMR: The carbon signals for the imidazole ring will appear in the aromatic region (δ 115-140 ppm). The carbon attached to the boron atom will be broad due to quadrupolar relaxation. The carbons of the pinacol group will be observed around δ 84 ppm (quaternary carbons) and δ 25 ppm (methyl carbons).[5]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Conclusion and Future Perspectives

Both the palladium-catalyzed Miyaura borylation and the iridium-catalyzed direct C-H borylation represent viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for functional group tolerance. While the Miyaura borylation is a well-established and reliable method, the direct C-H borylation offers a more elegant and atom-economical approach. Continued research in the development of more selective and active catalysts for C-H borylation will undoubtedly further enhance the accessibility of this and other valuable imidazole-based building blocks, thereby accelerating the pace of drug discovery and development.

References

- [Synthesis of 5-BROMO-4-NITRO-1H-IMIDAZOLE from 4-Bromo-1H-imidazole. (URL not available as it is a general chemical supplier page)]

-

Gerokonstantis, D. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

- The Synthesis and Sourcing of 2-Methyl-4(5)-iodo-1H-imidazole. (URL not available as it is a commercial blog post)

-

Hooper, A., Zambon, A., & Springer, C. J. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Supplementary Information. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of Organic Chemistry, 77(19), 8678-8688. [Link]

- Synthesis method of 4, 5-diiodo-1H-imidazole. CN112321512A.

-

Larsen, R. D. et al. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry, 86(21), 15618-15630. [Link]

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

-

Miyaura, N. (2024). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

- Synthesis method of 4-iodo-1H-imidazole. CN102432543A.

-

Li, H. et al. (2023). Visible Light-Induced C-5 Selective C-H Radical Borylation of Imidazo[1,2-a]pyridines with NHC-Boranes. Chinese Journal of Chemistry. [Link]

-

Synthesis of Imidazoles. Organic Chemistry Portal. [Link]

-

Gerokonstantis, D. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]

-

Hartwig, J. F. et al. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(13), 5004-5019. [Link]

-

Hooper, A., Zambon, A., & Springer, C. J. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 6, 39119. [Link]

-

López, Ó., & Padrón, J. M. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Catalysts, 12(2), 164. [Link]

-

Scott, J. S. et al. (2021). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2814. [Link]

-

1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate. [Link]

-

Furlan, R. L. E. et al. (2000). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 5(1), 68-76. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

-

Gerokonstantis, D. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

-

Bage, A. et al. (2025). Iridium-Catalyzed Para-Selective C─H Borylation via Attractive Weak Interactions. Chemistry – A European Journal. [Link]

-

Hartwig, J. F. et al. (2022). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds. Journal of the American Chemical Society, 144(1), 136-144. [Link]

-

Deprotection Guide. Glen Research. [Link]

-

Schley, N. D. et al. (2020). Iridium-Catalyzed sp3 C–H Borylation in Hydrocarbon Solvent Enabled by 2,2′-Dipyridylarylmethane Ligands. Journal of the American Chemical Society, 142(14), 6488-6492. [Link]

-

Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]

Sources

- 1. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-chlorophenyl)-1H-imidazole

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-chlorophenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the challenges in sourcing direct experimental data for this specific molecule, this guide synthesizes information from closely related isomers and derivatives to provide robust estimations and contextual understanding. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of key parameters such as pKa, lipophilicity (logP), solubility, and melting point, but also detailed, field-proven experimental protocols for their determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as both a reference and a practical handbook for the laboratory.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from initial synthesis to a viable therapeutic agent is profoundly influenced by its physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and efficacy. For derivatives of the imidazole scaffold, a privileged structure in medicinal chemistry, a thorough understanding of these properties is paramount.

This guide focuses on 5-(4-chlorophenyl)-1H-imidazole, a molecule that combines the versatile imidazole core with a lipophilic and electron-withdrawing chlorophenyl group. It is important to note the tautomeric nature of 4/5-substituted 1H-imidazoles. Due to proton migration between the two ring nitrogens, 5-(4-chlorophenyl)-1H-imidazole exists in equilibrium with its tautomer, 4-(4-chlorophenyl)-1H-imidazole. Consequently, these names are often used interchangeably in chemical literature and databases. For the purpose of this guide, we will consider data available for 4-(4-chlorophenyl)-1H-imidazole as highly relevant.

Core Physicochemical Properties: A Data-Driven Analysis

A summary of the available and predicted physicochemical data for 5-(4-chlorophenyl)-1H-imidazole and its close isomer is presented below. The subsequent sections will delve into the significance of each parameter and the methodologies for their experimental determination.

| Property | Value (for 4-(4-chlorophenyl)-1H-imidazole) | Data Type | Significance in Drug Development |

| Molecular Formula | C₉H₇ClN₂ | - | Fundamental for identity and molecular weight calculation. |

| Molecular Weight | 178.62 g/mol [1] | Calculated | Influences diffusion rates and overall size. |

| Melting Point | 136-142 °C | Experimental | Indicator of purity, lattice energy, and solubility. |

| Boiling Point | Not available | - | Likely to decompose at atmospheric pressure. |

| pKa (acid dissociation constant) | ~5-6 (Predicted) | Predicted | Governs ionization state, impacting solubility and membrane permeability. |

| logP (Octanol-Water Partition Coefficient) | 2.4[1] | Calculated (XLogP3) | Key measure of lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | Poor (Predicted) | Predicted | Critical for dissolution and absorption in the gastrointestinal tract. |

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa of a molecule is a critical determinant of its behavior in biological systems, where pH varies significantly (e.g., stomach vs. intestine). The imidazole ring contains two nitrogen atoms: a basic, pyridine-like nitrogen and a non-basic, pyrrole-like nitrogen. The pKa value of interest for 5-(4-chlorophenyl)-1H-imidazole corresponds to the equilibrium between the protonated imidazolium cation and the neutral species.

Experimental Protocol: Spectrophotometric pKa Determination

The determination of pKa via UV-Vis spectrophotometry is a robust and material-sparing method, ideal for early-stage drug discovery.[2] This technique relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes with pH.[3]

Principle: The Beer-Lambert law is applied to a series of solutions with constant analyte concentration across a range of pH values. By monitoring the change in absorbance at a specific wavelength, a titration curve can be generated, from which the pKa can be derived using the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a pH range that brackets the expected pKa (e.g., pH 3 to 8).[2]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 5-(4-chlorophenyl)-1H-imidazole in a suitable organic solvent like DMSO (e.g., 10 mM).[2]

-

Sample Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to different wells. Then, add a small, fixed volume of the compound's stock solution to each well, ensuring the final concentration of the organic solvent is low (e.g., ≤2% v/v) to minimize its effect on the pKa.[2] Include wells with buffer only as blanks.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., 230–500 nm) for each well using a microplate reader.[2]

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[4]

-

Alternatively, for more accurate determination, use multi-wavelength data analysis software (e.g., Prism) to fit the data to the appropriate equation.[2]

-

Causality Behind Experimental Choices:

-

Constant Ionic Strength: This is crucial to maintain a consistent environment for the ionization equilibrium, as ionic strength can influence activity coefficients.

-

Low Cosolvent Concentration: High concentrations of organic solvents can alter the dielectric constant of the medium and shift the pKa value.

-

96-Well Plate Format: This high-throughput approach allows for the rapid and simultaneous analysis of multiple samples and pH points, saving time and compound.[2]

Diagram of pKa Determination Workflow:

Caption: Shake-flask workflow for logD determination.

Solubility: The Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in the gastrointestinal fluid, making it a prerequisite for absorption. Poor solubility is a major hurdle in drug development. While specific experimental data for 5-(4-chlorophenyl)-1H-imidazole is lacking, related phenyl-substituted imidazoles are often reported to have low aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for biopharmaceutical assessment.

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. After equilibrium is reached, the solid is removed, and the concentration of the dissolved compound in the supernatant is determined.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer of interest (e.g., pH 7.4 phosphate buffer).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Dilute the resulting saturated solution and determine the compound's concentration using a validated analytical method like HPLC-UV, against a standard calibration curve.

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true solubility limit.

-

Extended Equilibration Time: This is necessary to reach a true thermodynamic equilibrium between the solid and dissolved states.

-

Filtration/Centrifugation: This step is critical to ensure that no solid particles are present in the sample being analyzed, which would lead to an overestimation of solubility.

Spectroscopic and Thermal Properties

Melting Point (MP): The melting point of the isomeric 4-(4-chlorophenyl)-1H-imidazole is reported to be in the range of 136-142 °C. This relatively high melting point suggests a stable crystalline lattice, which can sometimes correlate with lower solubility.

-

¹H NMR: Protons on the imidazole ring would be expected in the aromatic region (δ 7-8 ppm). The protons of the 4-chlorophenyl group would also appear in this region, likely as two doublets. The N-H proton of the imidazole ring would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon atoms of the imidazole ring typically resonate between δ 115 and 145 ppm. The carbons of the 4-chlorophenyl group would also be observed in the aromatic region.

-

FT-IR: Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-Cl stretching (around 1090 cm⁻¹).

Conclusion: A Profile for Drug Development

This guide has synthesized the available and predicted physicochemical data for 5-(4-chlorophenyl)-1H-imidazole, providing a profile that is crucial for its evaluation as a potential drug candidate. The compound is predicted to be a weakly basic, lipophilic molecule with poor aqueous solubility. Its logP value is within a favorable range for membrane permeation, and at physiological pH, it will exist primarily in its neutral form.

The provided experimental protocols offer robust, validated methods for the in-lab determination of these critical properties. By understanding and experimentally verifying the physicochemical profile of this and other related molecules, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the efficiency and success rate of the drug discovery process.

References

-

National Institutes of Health (NIH). (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-chlorophenyl)-5-phenyl-1H-imidazole. Retrieved from [Link]

-

Iftikhar, A., et al. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Retrieved from [Link]

-

Scribd. (2019). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)Imidazole. Retrieved from [Link]

-

SwissADME. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. Retrieved from [Link]

-

Messa, F., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Retrieved from [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

-

YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

-

SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

Sources

- 1. 4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | C11H8ClN3 | CID 10910992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-bis(4-chlorophenyl)-5-methyl-1H-imidazole | C16H12Cl2N2 | CID 140043273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol | C10H9ClN2O | CID 23445133 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Nitro-1H-imidazole: Synthesis, Applications, and Core Principles for Drug Development

Executive Summary

The 1H-imidazole ring is a foundational scaffold in medicinal chemistry, lending its versatile physicochemical properties to a vast array of therapeutic agents. When substituted with a nitro group at the 5-position, it becomes a critical pharmacophore and a key synthetic intermediate for a class of potent antimicrobial and antiprotozoal drugs. This guide provides an in-depth technical examination of 5-Nitro-1H-imidazole (CAS Number: 3034-38-6) , tailored for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, explore the mechanistic basis of its biological activity, provide validated experimental protocols, and discuss its strategic importance in the development of next-generation therapeutics. Our focus is not merely on procedural steps but on the underlying scientific rationale that governs its utility and application in modern pharmaceutical science.

Section 1: Core Compound Analysis: 5-Nitro-1H-imidazole

5-Nitro-1H-imidazole is the parent compound for the widely recognized 5-nitroimidazole class of drugs.[1] Its structure, featuring an electron-withdrawing nitro group on the imidazole ring, is fundamental to its chemical reactivity and biological function.[2] The presence of this group makes the molecule a pro-drug, which requires reductive activation to exert its cytotoxic effects.[3]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical research and development. The key properties of 5-Nitro-1H-imidazole are summarized below, providing a baseline for its identification and quality control.

| Property | Value | Source |

| CAS Number | 3034-38-6 | [1] |

| Molecular Formula | C₃H₃N₃O₂ | [1] |

| Molecular Weight | 113.07 g/mol | [1][4] |

| Melting Point | 303 °C (decomposes) | [1] |

| Appearance | Very slightly yellow crystalline powder | [5] |

| SMILES | c1cn(cn1)[O-] | [1] |

| IUPAC Name | 5-Nitro-1H-imidazole | [1] |

Predicted Spectroscopic Data: Based on analyses of analogous structures, the following are expected spectroscopic characteristics for robust identification.[6]

| Technique | Feature | Predicted Range |

| ¹H NMR (DMSO-d₆) | H-2 (singlet) | δ 7.8 - 8.2 ppm |

| H-4 (singlet) | δ 7.0 - 7.5 ppm | |

| N-H (broad singlet) | δ 11.0 - 13.0 ppm | |

| IR Spectroscopy | N-H Stretch | 3100 - 3400 cm⁻¹ (Broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |

| N=O Stretch (Nitro) | 1500 - 1620 cm⁻¹ (Strong) |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and stability studies of 5-nitroimidazoles.[7]

Caption: Workflow for the analytical validation of 5-Nitro-1H-imidazole.

Section 2: Synthesis and Mechanistic Rationale

The primary route for synthesizing 5-nitroimidazole is through the direct nitration of the parent imidazole ring. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.

Core Synthesis: Nitration of Imidazole

Imidazole undergoes electrophilic nitration with a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitroimidazole.[1] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction: Imidazole + HNO₃/H₂SO₄ → 5-Nitro-1H-imidazole

The causality behind this regioselectivity lies in the electronic nature of the imidazole ring. In the acidic medium, the imidazole ring is protonated. The resulting imidazolium cation is strongly deactivated towards electrophilic attack. However, the C4 and C5 positions remain the most electron-rich and thus the most susceptible to nitration, with the C5 position often being favored.

Detailed Laboratory Synthesis Protocol

This protocol describes a standard, verifiable method for the synthesis of 5-nitroimidazole.

Objective: To synthesize 5-Nitro-1H-imidazole from 1H-imidazole.

Materials:

-

1H-Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice Bath

-

Sodium Hydroxide (for neutralization)

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C. This exothermic step generates the nitronium ion; temperature control is crucial to prevent side reactions.

-

Addition of Imidazole: Slowly and portion-wise, add 5.0 g of 1H-imidazole to the cold nitrating mixture. The temperature should be carefully maintained below 20 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours. Monitor the reaction progress using TLC.[7]

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice. This step quenches the reaction and precipitates the product.

-

Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is approximately 7. The precipitated solid is then collected by vacuum filtration.

-

Purification: Wash the crude product with cold deionized water. Recrystallization from hot water or an ethanol/water mixture will yield the purified 5-Nitro-1H-imidazole.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product using the analytical methods described in Section 1.2.

Section 3: The Role of 5-Nitroimidazoles in Drug Development

The 5-nitroimidazole scaffold is a cornerstone of drugs used to treat infections caused by anaerobic bacteria and protozoa.[8][9] Prominent examples include metronidazole, tinidazole, and secnidazole.[2] The parent compound, 5-Nitro-1H-imidazole, serves as a vital starting material or key intermediate in the synthesis of more complex derivatives.[10][11]

The therapeutic efficacy of this class of drugs is predicated on the reductive activation of the nitro group within the target organism. This unique mechanism provides selectivity for anaerobic or microaerophilic pathogens.[]

Mechanism of Action: The Reductive Activation Cascade

5-Nitroimidazole-based drugs are pro-drugs that are selectively activated in low-oxygen environments, which are characteristic of anaerobic bacteria and certain protozoa.[3]

-

Cellular Uptake: The neutral pro-drug passively diffuses into the microbial cell.[9]

-

Reductive Activation: Inside the cell, low-redox-potential electron-transfer proteins (e.g., ferredoxin) donate an electron to the nitro group. This one-electron reduction forms a highly reactive nitroso radical anion.

-

Generation of Cytotoxic Species: This radical anion can undergo further reduction and molecular rearrangement to generate a cascade of cytotoxic species, including nitroso and hydroxylamine derivatives.[9]

-

Macromolecular Damage: These reactive intermediates are non-specific and cause extensive damage to cellular macromolecules, most critically to DNA, leading to strand breakage and cell death.[]

-

Selectivity: In aerobic human cells, the redox potential is too high for the initial reduction to occur efficiently. Furthermore, if the nitro radical anion is formed, it is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a "futile cycle," preventing the accumulation of toxic intermediates. This ensures the drug's selective toxicity towards anaerobic microbes.[3]

Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic pathogens.

This mechanism highlights why the 5-nitro group is indispensable for biological activity.[2] Drug development efforts often focus on modifying other positions on the imidazole ring (N1 and C2) to tune the drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, while preserving the essential 5-nitro pharmacophore.[2][13]

Section 4: Safety, Handling, and Storage

As with any active chemical substance, proper handling and storage of 5-Nitro-1H-imidazole are paramount for laboratory safety.

-

Hazard Classification: Classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[15][16]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[14][16]

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from oxidizing agents.[14][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Section 5: Conclusion and Future Outlook

5-Nitro-1H-imidazole is more than a simple chemical intermediate; it is the foundational block upon which a critical class of antimicrobial therapies has been built. Its elegant mechanism of action, relying on selective bio-activation in hypoxic environments, remains a textbook example of targeted pro-drug design. For drug development professionals, a deep understanding of its synthesis, reactivity, and biological rationale is essential for innovating new therapies.

The emergence of drug-resistant strains of anaerobic bacteria and protozoa necessitates continued research.[8][9] Future work will likely focus on creating novel 5-nitroimidazole derivatives with enhanced potency, broader spectrums of activity, and improved safety profiles to combat these evolving threats.[13] The core principles discussed in this guide—from synthesis validation to mechanistic understanding—will remain central to these endeavors.

References

-

Diao, Y., Wang, W., Wei, Z., & Wang, J. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o3072. Available at: [Link]

-

Wikipedia. (n.d.). Nitroimidazole. Retrieved January 19, 2026, from [Link]

-

Bamborough, P., et al. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 17(9), 10857-10871. Available at: [Link]

-

Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. Available at: [Link]

-

Kapoor, V. K., Chadha, R., Venisetty, P. K., & Prasanth, S. (2003). Medicinal Significance of Nitroimidazoles - Some Recent Advances. Journal of Scientific & Industrial Research, 62, 659-665. Available at: [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

-

PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved January 19, 2026, from [Link]

- Google Patents. (2012). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.

-

Ramirez-Macias, I., et al. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 27(19), 6593. Available at: [Link]

-

Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 7(1), 1-6. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of action of nitroimidazoles. Retrieved January 19, 2026, from [Link]

-

Cativiela, C., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(6), 533-539. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomolecules, 11(8), 1122. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Metronidazole, 99%. Available at: [Link]

-

University of Milano-Bicocca. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Retrieved January 19, 2026, from [Link]

-

Gumieniczek, A., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 597. Available at: [Link]

-

Capitan-Vallvey, L. F., et al. (2002). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A, 978(1-2), 243-248. Available at: [Link]

Sources

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. elearning.unimib.it [elearning.unimib.it]

- 4. 3034-38-6|5-Nitro-1H-imidazole|BLD Pharm [bldpharm.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 11. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 5-(4-Chlorophenyl)-1H-imidazole: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-(4-chlorophenyl)-1H-imidazole, a key heterocyclic compound with significant relevance to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular properties, detailed synthesis protocols, analytical characterization, and its emerging role as a scaffold for kinase inhibitors.

Core Molecular Profile

5-(4-Chlorophenyl)-1H-imidazole exists in tautomeric forms with 4-(4-chlorophenyl)-1H-imidazole. For the purpose of this guide, we will refer to the compound by the more commonly indexed "4-(4-chlorophenyl)-1H-imidazole" when discussing experimental data, while acknowledging the tautomeric nature of the scaffold.

The core physicochemical properties of this compound are summarized below, providing a foundational dataset for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 136-142 °C | |

| CAS Number | 35512-29-9 | [1] |

Synthesis via Palladium-Catalyzed Cross-Coupling

The construction of the aryl-imidazole bond is a critical step in the synthesis of 5-(4-chlorophenyl)-1H-imidazole and its derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this transformation.[2] This palladium-catalyzed reaction offers the advantage of mild reaction conditions and tolerance to a wide range of functional groups, making it a preferred method in medicinal chemistry.[3]

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid species, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[4][5]

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol outlines a representative procedure for the synthesis of 4-aryl-1H-imidazoles, which can be adapted for the specific synthesis of 4-(4-chlorophenyl)-1H-imidazole. The imidazole nitrogen often requires protection to prevent side reactions and catalyst inhibition.[6]

Materials:

-

4-Iodo-1H-imidazole (or 4-bromo-1H-imidazole)

-

(4-Chlorophenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PdCl₂(dppf))[2][6]

-

Base (e.g., Potassium carbonate (K₂CO₃) or other suitable base)[6]

-

Protecting group for imidazole nitrogen (e.g., Trityl chloride), if necessary[6]

Step-by-Step Methodology:

-

Nitrogen Protection (if required): Dissolve 4-iodo-1H-imidazole in an anhydrous solvent like dichloromethane (DCM). Add a base such as triethylamine, followed by the portion-wise addition of a protecting group like trityl chloride. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).[6]

-

Reaction Setup: In a reaction vessel, combine the N-protected 4-iodo-1H-imidazole (1.0 equivalent), (4-chlorophenyl)boronic acid (1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).[6]

-

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) multiple times to remove oxygen, which can deactivate the palladium catalyst.

-

Addition of Solvent and Catalyst: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) to the reaction vessel, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).[6]

-

Reaction: Heat the mixture to a temperature of 80-100 °C and stir for several hours, monitoring the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed.[6]

-

Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-(4-chlorophenyl)-1H-imidazole.[6]

-

Deprotection (if necessary): The protecting group is removed under appropriate conditions to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(4-chlorophenyl)-1H-imidazole.

Analytical Characterization

| Technique | Expected/Reported Data | Reference |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Imidazole ring protons will have characteristic shifts. A broad singlet for the N-H proton is also expected. | [8], [9] |

| ¹³C NMR | Aromatic carbons will appear in the region of δ 110-150 ppm. The carbons of the imidazole ring will have distinct chemical shifts. | [9], [10] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1400-1600 cm⁻¹), and C-Cl stretching. | [8] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.62 g/mol ) is expected, along with a characteristic isotopic pattern for the chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). | [8] |

Therapeutic Relevance: A Scaffold for Kinase Inhibitors

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] Substituted imidazoles, particularly those with aryl groups, have garnered significant attention as potent inhibitors of various protein kinases.

Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Consequently, inhibitors of p38 MAP kinase are attractive therapeutic targets for a range of inflammatory diseases.

The 4-aryl-5-(pyridin-4-yl)imidazole pharmacophore is a well-established structural motif for potent p38 MAP kinase inhibitors.[1] These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the kinase. The aryl group at the 4-position of the imidazole ring plays a crucial role in the specificity and potency of these inhibitors. While direct inhibitory data for 5-(4-chlorophenyl)-1H-imidazole on p38 MAP kinase is not extensively published, its structural similarity to known inhibitors suggests it is a valuable scaffold for the design of novel p38 inhibitors.

Mechanism of Kinase Inhibition

The general mechanism of action for many imidazole-based kinase inhibitors involves their ability to fit into the ATP-binding pocket of the target kinase. The nitrogen atoms of the imidazole ring can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The aryl substituent at the 5-position can then occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity and selectivity of the inhibitor.

Caption: Putative binding mode of 5-(4-chlorophenyl)-1H-imidazole in a kinase active site.

Conclusion

5-(4-Chlorophenyl)-1H-imidazole is a heterocyclic compound of significant interest in the field of drug discovery. Its synthesis is readily achievable through robust and scalable methods such as the Suzuki-Miyaura cross-coupling reaction. The imidazole core, substituted with a 4-chlorophenyl group, provides a valuable scaffold for the development of potent and selective kinase inhibitors, particularly targeting the p38 MAP kinase pathway. This technical guide provides a foundational understanding of its synthesis, characterization, and therapeutic potential, serving as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors.

References

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

-

4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632. PubChem. [Link]

-

4-(4-Chlorophenyl)-1H-imidazole, N-tms - SpectraBase. SpectraBase. [Link]

-

Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab at Columbia University. [Link]

-

Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

-

4-(4-Chlorophenyl)-1H-imidazole, N-tms - SpectraBase. SpectraBase. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region. ResearchGate. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]

-

Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]

-

p38 MAP kinase inhibitor | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). [Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. The Royal Society of Chemistry. [Link]

-

1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. PubMed. [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]

Sources

- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

A Comprehensive Guide to the Spectroscopic Analysis of 5-Substituted-1H-Imidazoles

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 5-substituted-1H-imidazoles. This class of heterocyclic compounds is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in biologically active molecules. This guide synthesizes technical data with practical insights to facilitate the structural elucidation and purity assessment of these important chemical entities.

Introduction: The Significance of the 5-Substituted-1H-Imidazole Scaffold

The 1H-imidazole ring is a fundamental building block in a vast array of pharmaceuticals and biologically active compounds. The substituent at the 5-position plays a crucial role in modulating the molecule's physicochemical properties and biological activity. Therefore, unambiguous confirmation of the structure, particularly the substitution pattern, is paramount. Spectroscopic methods provide the necessary tools for this detailed molecular-level investigation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-substituted-1H-imidazoles, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum of a 5-substituted-1H-imidazole provides key information about the protons on the imidazole ring and the substituent.

-

Imidazole Ring Protons: In a typical deuterated solvent like DMSO-d₆, the imidazole ring protons (H-2 and H-4) exhibit characteristic chemical shifts. The H-2 proton, situated between two nitrogen atoms, is the most deshielded and typically appears as a singlet in the range of δ 7.8-8.2 ppm.[1] The H-4 proton, adjacent to the substituent at C-5, also appears as a singlet, generally in the region of δ 7.0-7.5 ppm.[1] The broad singlet corresponding to the N-H proton is highly variable and can be found in the range of δ 11.0-13.0 ppm.[1][2] The exact chemical shifts are influenced by the electronic nature of the substituent at the 5-position. For instance, in 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the H-4 proton appears as a singlet at 7.03 ppm.[3]

-

Substituent Protons: The chemical shifts and multiplicities of the protons on the 5-substituent provide crucial information for its identification. For example, a phenyl group at the 5-position will show characteristic aromatic signals, while an alkyl group will exhibit signals in the aliphatic region of the spectrum.[4][5]

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework.

-

Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons are sensitive to the substitution pattern. Generally, C-2, being between two nitrogens, appears around δ 136.0 ppm.[6] The substituted carbon, C-5, and the adjacent C-4 carbon have chemical shifts that are highly dependent on the nature of the substituent. For instance, in some ferrocenyl imidazole derivatives, the C5/C6 carbons appear in the range of 124.87–132.43 ppm.[7] In ethyl 5-methyl-1H-imidazole-4-carboxylate, the imidazole ring carbons are observed at distinct chemical shifts in DMSO-d₆.[8]

-

Influence of Tautomerism: It is important to note that imidazole can undergo tautomeric equilibrium, which can lead to the averaging of the chemical shifts of C-4 and C-5 in the ¹³C NMR spectrum at room temperature.[9]

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

For 5-substituted-1H-imidazoles, the IR spectrum will display several characteristic absorption bands:

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[1]

-

Aromatic C-H Stretch: Medium intensity bands between 3000-3100 cm⁻¹ are attributed to the C-H stretching of the aromatic imidazole ring.[1]

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the region of 1400-1650 cm⁻¹.[1][4]

-

Substituent Vibrations: The substituent at the 5-position will also give rise to characteristic IR bands. For example, a nitro group (-NO₂) will show strong absorptions around 1500-1620 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).[1][10] A bromo-substituent does not have a distinct, easily identifiable peak in the standard mid-IR range.

A common and effective method for obtaining the IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: Grind 1-2 mg of the 5-substituted-1H-imidazole sample with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[1]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[1] First, collect a background spectrum of the empty sample compartment.[1] Then, acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[1]

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum of a 5-substituted-1H-imidazole will typically show a prominent molecular ion peak, which corresponds to the molecular weight of the compound. This is a crucial piece of information for confirming the identity of the synthesized molecule.[11]

-

Fragmentation: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for imidazoles involve the loss of small, stable molecules like HCN. The nature of the substituent at the 5-position will significantly influence the fragmentation pattern. For instance, in the mass spectrum of 5-nitroimidazoles, fragmentation often involves the loss of the nitro group.[12] The study of these patterns can help in confirming the position of the substituent.

Common ionization techniques for the analysis of 5-substituted-1H-imidazoles include Electron Ionization (EI) and Electrospray Ionization (ESI).[1] EI is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information. ESI is a softer ionization technique that typically results in a prominent protonated molecule peak ([M+H]⁺), which is useful for accurate molecular weight determination.[2]

Data Summary Tables

Table 1: Predicted ¹H NMR Spectroscopic Data for a Generic 5-Substituted-1H-Imidazole (in DMSO-d₆) [1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.8 - 8.2 | Singlet |

| H-4 | 7.0 - 7.5 | Singlet |

| N-H | 11.0 - 13.0 | Broad Singlet |

Table 2: Predicted Infrared (IR) Spectroscopic Data for a Generic 5-Substituted-1H-Imidazole [1]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3400 | Broad, Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |

| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |

Visualizations

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Procurement of 5-Substituted-1H-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-substituted-1H-imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2][3] Its prevalence is due to the imidazole ring's unique electronic properties and its ability to engage in various biological interactions, such as hydrogen bonding and metal coordination.[4][5] This guide provides an in-depth analysis of the commercial landscape for these critical building blocks, offering a strategic framework for their procurement, from off-the-shelf purchases to custom synthesis.

Part 1: The Commercial Landscape for 5-Substituted-1H-Imidazoles

Sourcing the right imidazole derivative is a critical first step in any research and development campaign. The commercial availability of these compounds can vary significantly based on the nature of the substituent at the 5-position.

Navigating Supplier Catalogs

A multitude of chemical suppliers offer imidazole derivatives. Large, well-established suppliers are often the first port of call for common building blocks. These companies typically provide extensive documentation and have robust quality control systems in place.[6]

Key Supplier Considerations:

-

Purity and Quality Assurance: For reproducible experimental results, high purity (typically ≥98%) is essential.[7] Reputable suppliers provide batch-specific Certificates of Analysis (CoA) that detail purity levels confirmed by methods like HPLC or NMR.[7][8]

-

Documentation and Compliance: Ensure the supplier provides comprehensive documentation, including Safety Data Sheets (SDS), which are crucial for laboratory safety and regulatory compliance.[6][9]

-

Supply Chain and Delivery: Delays in obtaining starting materials can significantly impede research timelines.[6] Evaluate a supplier's logistics network and typical lead times.[10][11]

Commonly Available 5-Substituted-1H-Imidazole Derivatives

Simple, synthetically accessible derivatives are widely available. A survey of major chemical catalogs reveals that compounds with small alkyl, simple aryl, halo, and carboxylate ester groups at the 5-position are often in stock.

| Substituent Type | Example Compound | Representative Suppliers | Notes |

| Carboxylate Ester | Methyl 1H-imidazole-5-carboxylate | Simson Pharma, Synthonix | Often used as a handle for further chemical modification.[12] |

| Aryl | 5-Phenyl-1H-imidazole | Alfa Aesar, TCI, Sigma-Aldrich | A common building block in medicinal chemistry programs.[13] |

| Halogen | 5-Bromo-1H-imidazole | Combi-Blocks, Oakwood Chemical | Useful for cross-coupling reactions to introduce more complex substituents. |

| Nitro | 5-Nitro-1H-imidazole | TCI, Matrix Scientific | A key precursor for the synthesis of 5-amino-1H-imidazole. |

This table is illustrative and not exhaustive. Researchers should consult specific supplier catalogs for up-to-date availability and pricing.

Visualizing the Commercially Available Chemical Space

The range of commercially available 5-substituted imidazoles can be visualized as a core scaffold with several common modification points.

Part 2: A Strategic Procurement Workflow

A systematic approach to procurement is essential to efficiently source the required chemical matter while mitigating risks related to quality and supply chain delays.[10][14]

Decision-Making Framework

The process begins with defining the target molecule and systematically searching for its availability. If the compound is not commercially available, the focus shifts to identifying a reliable partner for custom synthesis.

Evaluating Chemical Suppliers

Choosing a reliable supplier is crucial for project success.[8] Key evaluation criteria include:

-

Credentials and Certifications: Look for certifications like ISO 9001, which indicates a commitment to quality management systems.[8][11]

-

Product Quality: Always request the Certificate of Analysis (CoA) to verify the purity, composition, and compliance of the chemical.[8] Batch-to-batch consistency is a hallmark of a quality supplier.[8]

-

Experience and Reputation: A supplier's history and customer testimonials can be strong indicators of their reliability.[8][15]

-

Total Cost and Value: While price is a factor, it should be weighed against quality, reliability, and support services.[8] The cheapest option is not always the best value.[16]

Part 3: Custom Synthesis for Novel Derivatives

When a desired 5-substituted-1H-imidazole is not commercially available, custom synthesis becomes necessary. This often involves partnering with a Contract Research Organization (CRO).

Engaging a Contract Research Organization (CRO)

CROs offer specialized expertise in organic synthesis, allowing research teams to access molecules that cannot be made in-house.[17][18][19] When selecting a CRO, consider:

-

Scientific Expertise: The CRO's team should have documented experience in heterocyclic chemistry.[17][20]

-

Project Management: A clear communication plan and a dedicated project manager are vital for success.[17]

-

Scale-up Capabilities: If future studies will require larger quantities, ensure the CRO can handle scale-up from milligram to kilogram quantities.[19][21]

Representative Synthetic Protocol: Synthesis of 5-Aryl-1H-imidazole

The synthesis of 5-aryl-1H-imidazoles is a common requirement in drug discovery.[13][22] A representative method involves the cyclo-condensation of a substituted phenacyl bromide with a thioamide, followed by further modifications.

Protocol: Synthesis of 5-(4-chlorophenyl)-1-((E)-((E)-3-phenylallylidene)amino)-1H-imidazole-2(3H)-thione [22]

-

Starting Materials: 2-(4-chlorophenyl)-2-oxoethyl bromide (phenacyl bromide derivative) and an appropriate hydrazinecarbothioamide.

-

Reaction: The phenacyl bromide and the hydrazinecarbothioamide are refluxed in absolute ethanol in the presence of fused sodium acetate.

-

Mechanism: This reaction proceeds via a cyclo-condensation to form the 1,5-disubstituted imidazole-2-thione core.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., dioxane) to yield the final product.

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.[22][23]

This protocol serves as a template. The specific reagents and conditions must be adapted based on the desired substituents on the imidazole and aryl rings. The successful synthesis of such compounds has been shown to yield molecules with potent anticancer activity.[23][24]

References

-

Custom Synthesis. Atlanchim Pharma. [Link]

-

A Step-by-Step Guide- Chemical Procurement in Drug Discovery. Molport. [Link]

-

How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Global Pharma Tek. [Link]

-

Synthesis and Pharmacological Evaluation of New 5-aryl-1H- imidazoles Derivatives. [Link]

-

CRO chemistry laboratory. Noctiluca. [Link]

-

Custom Synthesis Services | Contract Chemical R&D. Macsen Labs. [Link]

-

Custom Synthesis. CalChem Synthesis. [Link]

-

How to choose the right Chemical and Pharmaceutical Supplier? SRD Pharma. [Link]

-

Ultimate Guide to Purchasing the Right Chemical Products. Chemical Express. [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Center for Biotechnology Information. [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. MDPI. [Link]

-

Chemical Procurement SOP. Whitworth University. [Link]

-

Ultimate Guide to Purchasing the Right Chemical Products. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. ResearchGate. [Link]

-

Ethyl 1H-imidazole-5-carboxylate. Synthonix. [Link]

-

GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH CHEMICAL MANAGEMENT CENTRE. [Link]

-

Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

-

5-Substituted imidazole-4-acetic acid analogues: synthesis, modeling, and pharmacological characterization of a series of novel gamma-aminobutyric acid(C) receptor agonists. PubMed. [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Center for Biotechnology Information. [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]

-

14 Imidazole Manufacturers in 2025. Metoree. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. tsijournals.com [tsijournals.com]

- 4. scispace.com [scispace.com]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. How to Choose Pharmaceutical Research Chemicals: A Complete Buyer's Guide [plantin.alibaba.com]

- 8. globalpharmatek.com [globalpharmatek.com]

- 9. research.utm.my [research.utm.my]

- 10. A Step-by-Step Guide- Chemical Procurement in Drug Discovery [molport.com]

- 11. Choosing the Right Chemical Supplier | Chemical Supplier - Elchemy [elchemy.com]

- 12. Synthonix, Inc > 23785-21-9 | Ethyl 1H-imidazole-5-carboxylate [synthonix.com]

- 13. chimienouvelle.be [chimienouvelle.be]

- 14. whitworth.edu [whitworth.edu]

- 15. How to choose the right Chemical and Pharmaceutical Supplier? [srdpharma.com]

- 16. Ultimate Guide to Purchasing the Right Chemical Products - Chemical Express Thailand [chemicalexpressth.com]

- 17. atlanchimpharma.com [atlanchimpharma.com]

- 18. noctiluca.eu [noctiluca.eu]

- 19. macsenlab.com [macsenlab.com]

- 20. lifechemicals.com [lifechemicals.com]

- 21. Custom Synthesis | San Diego | California | USA | [calchemsynthesis.com]

- 22. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Stability, and Reactivity of 5-(Boronate Ester)-1H-imidazoles in Cross-Coupling Reactions

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules. The functionalization of this heterocycle, particularly through carbon-carbon bond formation, is critical for drug discovery and development. Boronate esters serve as indispensable precursors for such transformations, most notably in the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth analysis of the synthesis, stability, and reactivity of 5-(boronate ester)-1H-imidazole derivatives. We will explore the nuances of their preparation, the inherent stability challenges such as protodeboronation and hydrolysis, and the critical role of N-protection. Furthermore, this whitepaper details the key factors governing their reactivity in Suzuki-Miyaura coupling, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Imidazole and Boron Chemistry

The strategic importance of the imidazole ring in pharmaceuticals cannot be overstated, owing to its ability to act as a proton donor/acceptor and a coordinating ligand for metal ions in biological systems. Consequently, methods to elaborate the imidazole core are of paramount importance. The Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile tool for forming C-C bonds, largely due to the operational simplicity and the commercial availability of a vast array of boronic acids and their ester derivatives.[1]

However, the application of this chemistry to heteroaryl systems, especially a 5-substituted-1H-imidazole, is not without its challenges. Heteroaryl boronic acids and esters are often prone to decomposition, and the imidazole nucleus itself presents unique hurdles, including a reactive N-H proton and potential for catalyst inhibition. This guide aims to deconstruct these challenges and provide a comprehensive framework for the successful synthesis and application of 5-(boronate ester)-1H-imidazole building blocks.

Synthesis of 5-(Boronate Ester)-1H-imidazoles

The direct borylation of the imidazole ring at the C5 position is the most common strategy. This typically involves deprotonation of a C5-halogenated imidazole followed by quenching with a boron electrophile, or a metal-catalyzed C-H activation/borylation. A crucial prerequisite for most synthetic routes is the protection of the imidazole N-H proton.